molecular formula C23H19F3N2O3S B6569606 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide CAS No. 946334-97-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

Cat. No. B6569606
CAS RN: 946334-97-0
M. Wt: 460.5 g/mol
InChI Key: GQWBYOVFOBZMPX-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H19F3N2O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is 460.10684813 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Human Neutrophil Elastase (hNE) Inhibitors

This compound has been synthesized and evaluated as a competitive inhibitor of hNE . hNE is a serine proteinase that degrades a range of proteins including all extracellular matrix proteins and many important plasma proteins . Inhibitors of hNE could be used for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition that can develop in patients with severe COVID-19 .

Antibacterial Activity

N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline, which is a part of the structure of the compound , have been designed, prepared, and screened for antibacterial activity . These compounds have shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .

Reactive Species Generation

These compounds have also been evaluated for their ability to generate reactive oxygen species . Reactive oxygen species play a crucial role in various biological processes, including cell signaling and homeostasis.

Trifluoromethylation

The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can be used to modify the properties of these substances, such as their reactivity, stability, and lipophilicity .

Drug Design

The compound’s structure, which includes a benzenesulfonyl group and a 1,2,3,4-tetrahydroquinoline moiety, can be used as a basis for the design of new drugs . These structures are known to be active and can be combined in different ways to create compounds with desired properties .

Treatment of Inflammatory Conditions

Given the compound’s potential as an hNE inhibitor , it could be used in the treatment of various inflammatory conditions. hNE is secreted by neutrophils during inflammation or infection, and inhibitors of hNE could help regulate this process .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-8-4-6-17(14-18)22(29)27-19-11-12-21-16(15-19)7-5-13-28(21)32(30,31)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWBYOVFOBZMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

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